An In-Depth Technical Guide to 1,2,3,4-Butanetetracarboxylic Acid: Core Properties and Applications
An In-Depth Technical Guide to 1,2,3,4-Butanetetracarboxylic Acid: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Butanetetracarboxylic acid (BTCA) is a versatile organic compound with a growing range of applications, most notably as a formaldehyde-free cross-linking agent in the textile industry. Its unique structure, featuring four carboxylic acid groups on a butane (B89635) backbone, allows for the formation of stable ester bonds with hydroxyl-rich polymers. This technical guide provides a comprehensive overview of the fundamental properties of BTCA, including its physicochemical characteristics, synthesis and reactions, spectral data, and safety profile. Additionally, it explores its potential in biomedical applications, offering detailed experimental protocols for its synthesis and characterization.
Core Properties of 1,2,3,4-Butanetetracarboxylic Acid
Physicochemical Properties
1,2,3,4-Butanetetracarboxylic acid is a white, crystalline solid. It is soluble in water and ethanol, slightly soluble in ether and chloroform, and insoluble in benzene (B151609) and ligroin.[1][2] The compound exists as two diastereomers: a meso form and a pair of enantiomers (R,R and S,S).[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₈H₁₀O₈ | [3] |
| Molecular Weight | 234.16 g/mol | [3] |
| Appearance | White solid/powder | [3] |
| Melting Point | 193-197 °C (unspecified stereochemistry) | |
| 236 °C (meso form) | [3] | |
| 227-230 °C ((R,R)-enantiomer) | [3] | |
| Boiling Point | 296.47 °C (rough estimate) | |
| Density | 1.504 g/cm³ (rough estimate) | |
| Water Solubility | ≥10 g/100 mL at 19 °C | |
| pKa Values | pK₁: 3.43, pK₂: 4.58, pK₃: 5.85, pK₄: 7.16 (at 25 °C) |
Spectral Data
The structural identification of 1,2,3,4-butanetetracarboxylic acid is supported by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
-
FTIR: The Fourier-transform infrared spectrum shows characteristic absorption bands for the carboxylic acid functional groups.
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.
Synthesis and Reactions
Synthesis of 1,2,3,4-Butanetetracarboxylic Acid
The most common method for synthesizing 1,2,3,4-butanetetracarboxylic acid is through the oxidation of tetrahydrophthalic anhydride (B1165640).[1][4] This can be achieved using various oxidizing agents, with hydrogen peroxide being a widely used "green" option.[1] Nitric acid can also be employed, though it presents challenges with corrosive conditions and the formation of toxic byproducts.[4]
A general workflow for the synthesis of BTCA from tetrahydrophthalic anhydride is outlined below.
Key Reactions
The primary reactivity of 1,2,3,4-butanetetracarboxylic acid stems from its four carboxyl groups. A key reaction is the formation of a cyclic anhydride intermediate, particularly when heated. This anhydride is a crucial active intermediate in the cross-linking of polymers like cellulose.[5] The reaction involves the esterification of the anhydride with the hydroxyl groups of the polymer.[6]
Applications
Textile Industry
The predominant application of 1,2,3,4-butanetetracarboxylic acid is as a formaldehyde-free durable press finishing agent for cotton and other cellulosic fabrics.[4][7] It improves wrinkle resistance, dimensional stability, and shape retention without the health concerns associated with formaldehyde-based resins.[8]
Biomedical Applications
While the primary use of BTCA is in textiles, its ability to cross-link polymers and its biocompatible nature have led to investigations into its potential in the biomedical field.
-
Drug Delivery: BTCA can be used as a cross-linking agent to prepare hydrogels from biocompatible polymers like poly(vinyl alcohol) and hyaluronic acid.[9][10][11] These hydrogels can encapsulate therapeutic agents and provide controlled release. For instance, hydrogels can be designed for the sustained release of drugs like methotrexate.[12][13][14]
-
Biomaterials: The cross-linking properties of BTCA are also utilized in the fabrication of other biomaterials, such as nanofibrous aerogels for protein absorption and separation.[15]
Experimental Protocols
Synthesis of 1,2,3,4-Butanetetracarboxylic Acid from Tetrahydrophthalic Anhydride
This protocol is based on the oxidation of tetrahydrophthalic anhydride using hydrogen peroxide.[1][9]
Materials:
-
Tetrahydrophthalic anhydride
-
Hydrogen peroxide (30%)
-
Tungsten-based catalyst (e.g., sodium tungstate (B81510) or phosphotungstic acid)[1]
-
Deionized water
-
Three-necked flask equipped with a stirrer, condenser, and dropping funnel
Procedure:
-
In a three-necked flask, dissolve a specific amount of tetrahydrophthalic anhydride and the catalyst in deionized water with heating and stirring.[1]
-
Once dissolved, begin the dropwise addition of hydrogen peroxide at a controlled rate (e.g., 0.3-0.7 g H₂O₂ per gram of tetrahydrophthalic anhydride per minute).[1]
-
During the addition, maintain the reaction temperature between 75 °C and 110 °C. Water will be continuously produced during the reaction.[1]
-
After the addition of hydrogen peroxide is complete, raise the temperature to 110-130 °C and continue the reaction for 3 to 6 hours.[1]
-
After the reaction is complete, cool the mixture. The 1,2,3,4-butanetetracarboxylic acid will precipitate out.
-
Collect the precipitate by filtration and dry it under a vacuum to obtain the crude product.[1]
-
For further purification, the crude product can be recrystallized from water.[16]
Characterization by Acid-Base Titration
This protocol allows for the determination of the purity of the synthesized 1,2,3,4-butanetetracarboxylic acid.[6]
Materials:
-
Synthesized 1,2,3,4-butanetetracarboxylic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Erlenmeyer flask
-
Buret
-
Analytical balance
Procedure:
-
Accurately weigh a sample of the dried 1,2,3,4-butanetetracarboxylic acid and dissolve it in deionized water in an Erlenmeyer flask.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Fill a buret with the standardized NaOH solution and record the initial volume.
-
Titrate the BTCA solution with the NaOH solution until a faint, persistent pink color is observed.[17]
-
Record the final volume of the NaOH solution used.
-
Calculate the purity of the 1,2,3,4-butanetetracarboxylic acid based on the stoichiometry of the neutralization reaction (1 mole of BTCA reacts with 4 moles of NaOH).
Safety and Toxicology
1,2,3,4-Butanetetracarboxylic acid is considered to be of moderate toxicity upon oral administration.[4] When heated to decomposition, it can emit acrid smoke and irritating fumes. It is an irritant and may cause serious eye injury.[3]
| Metric | Value | References |
| LD₅₀ (oral, rat) | 1720 mg/kg | |
| Skin Irritation (rabbit) | Not a primary skin irritant | [4] |
| Eye Irritation | Severe eye irritant | [3] |
| Developmental Toxicity (rat) | No developmental toxicity or teratogenicity observed at maternally toxic doses | [3] |
Signaling Pathways
Currently, there is a lack of available scientific literature detailing the direct interaction of 1,2,3,4-butanetetracarboxylic acid with specific cellular signaling pathways such as NF-κB, MAPK, or mTOR. Further research is required to elucidate any potential modulatory effects of BTCA on these or other signaling cascades.
Conclusion
1,2,3,4-Butanetetracarboxylic acid is a valuable compound with well-established applications in the textile industry and emerging potential in the biomedical field. Its ability to act as a formaldehyde-free cross-linker makes it an environmentally friendly alternative for creating durable press fabrics. For researchers and drug development professionals, its utility in forming biocompatible hydrogels and other biomaterials for applications such as controlled drug release presents an exciting area for further exploration. This guide provides a solid foundation of its core properties and methodologies, encouraging further investigation into its broader applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. itm-conferences.org [itm-conferences.org]
- 3. US5047582A - Process for the oxidation of a tetrahydrophthalic acid - Google Patents [patents.google.com]
- 4. US5298653A - Process for preparing 1,2,3,4-butanetetracarboxylic acid - Google Patents [patents.google.com]
- 5. Hemolysis Assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Locally Controlled Release of Methotrexate and Alendronate by Thermo-Sensitive Hydrogels for Synergistic Inhibition of Osteosarcoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5157152A - Process for the oxidation of a tetrahydrophthalic acid - Google Patents [patents.google.com]
- 10. Synthesis and characterization of hyaluronic acid hydrogels crosslinked using a solvent-free process for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. New Horizons in Hydrogels for Methotrexate Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Locally Controlled Release of Methotrexate and Alendronate by Thermo-Sensitive Hydrogels for Synergistic Inhibition of Osteosarcoma Progression [frontiersin.org]
- 15. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. thno.org [thno.org]
